7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
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Overview
Description
7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes pyrazole and triazine moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. This reaction is carried out using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) as the solvent . The resulting product can then be further modified through reactions with Grignard reagents to yield various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes several types of chemical reactions, including:
Alkylation: As mentioned, the compound can be alkylated using NaH and MeI.
Reduction and Diazotization: The compound can undergo reduction and subsequent diazotization to form various derivatives.
Substitution: The compound can react with carbonyl compounds to form substituted derivatives.
Common Reagents and Conditions
Alkylation: Sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Diazotization: Sodium nitrite (NaNO2) in acidic conditions.
Major Products Formed
N1-Substituted Derivatives: Formed through alkylation reactions.
Azides and Azo Compounds: Formed through diazotization reactions.
Substituted Pyrazolo[5,1-c][1,2,4]triazines: Formed through reactions with carbonyl compounds.
Scientific Research Applications
7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s fused ring system allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile .
- 7-Amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile .
Uniqueness
7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group at the 8-position. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H4N6O |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
7-amino-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C6H4N6O/c7-1-3-5(8)11-12-4(13)2-9-10-6(3)12/h2,11H,8H2 |
InChI Key |
FIMDQCWUGAXZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C(=C(NN2C1=O)N)C#N |
Origin of Product |
United States |
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